molecular formula C25H23N3O4 B14996908 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B14996908
M. Wt: 429.5 g/mol
InChI Key: ZVERTLNEOWGCCT-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenylethyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate starting materials, such as anthranilic acid derivatives, with suitable reagents to form the quinazolinone core.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazolinone core reacts with phenylethyl halides in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 4-methoxyphenylacetic acid or its derivatives under appropriate reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the phenylethyl group are replaced with other substituents. Common reagents for these reactions include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied, and further research is needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can be compared with other quinazolinone derivatives, such as:

    2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-HYDROXYPHENYL)ACETAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may affect its biological activity and chemical properties.

    2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE: This compound has a chlorine atom instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.

    2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-NITROPHENYL)ACETAMIDE: This compound has a nitro group instead of a methoxy group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-32-20-13-11-19(12-14-20)26-23(29)17-28-22-10-6-5-9-21(22)24(30)27(25(28)31)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

ZVERTLNEOWGCCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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